An In-depth Technical Guide to Isoimperatorin: Chemical Structure, Properties, and Biological Activity

An In-depth Technical Guide to Isoimperatorin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of isoimperatorin. Detailed spectroscopic data and experimental protocols are presented to support further research and development efforts. The document also elucidates the compound's mechanism of action through various signaling pathways, offering insights for drug discovery and therapeutic applications.

Chemical Identity and Structure

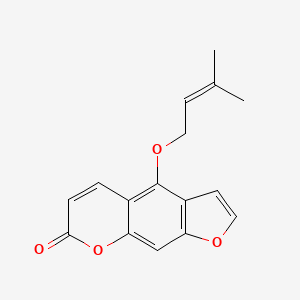

Isoimperatorin is a member of the psoralen class of organic compounds, characterized by a furan ring fused with a chromenone to form a 7H-furo[3,2-g]chromen-7-one skeleton.[1] It is specifically substituted with a prenyloxy group at position 5.[2]

Chemical Structure:

Figure 1. 2D Chemical Structure of Isoimperatorin.

Table 1: Chemical Identifiers of Isoimperatorin

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | [2] |

| CAS Number | 482-45-1 | [2] |

| Molecular Formula | C₁₆H₁₄O₄ | [2] |

| Molecular Weight | 270.28 g/mol | |

| Canonical SMILES | CC(=CCOc1c2ccc(=O)oc2cc3c1cco3)C | |

| InChI Key | IGWDEVSBEKYORK-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of isoimperatorin is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Isoimperatorin

| Property | Value | Reference(s) |

| Physical Form | Off-white to light brown solid | |

| Melting Point | 107-111 °C | |

| Boiling Point (Predicted) | 448.3 ± 45.0 °C | |

| Solubility | Soluble in DMSO (≥55.7 mg/mL), Ethanol (≥6.58 mg/mL with sonication), Chloroform (sparingly), Ethyl Acetate (slightly). Insoluble in water. | |

| LogP (Predicted) | 3.495 |

Spectroscopic Data

The structural elucidation of isoimperatorin is confirmed through various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of isoimperatorin. The protonated molecule [M+H]⁺ is observed at m/z 271.1. Tandem mass spectrometry (MS/MS) shows characteristic fragment ions at m/z 203.1, corresponding to the loss of the isopentenyl group (C₅H₈), and a further fragment at m/z 147.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset with peak assignments is not readily accessible, the structure of isoimperatorin has been consistently verified using ¹H and ¹³C NMR spectroscopy. Researchers are advised to consult specialized databases or primary literature for detailed spectral assignments when conducting structural confirmation studies.

Biological Activities and Signaling Pathways

Isoimperatorin exhibits a wide range of biological activities, primarily attributed to its modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isoimperatorin demonstrates potent anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4/MD-2 complex, which in turn suppresses the activation of the NF-κB and ERK1/2 signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Diagram 1. Anti-inflammatory signaling pathway of Isoimperatorin.

Anticancer Activity

Isoimperatorin has demonstrated significant anticancer potential in various cancer cell lines. Its mechanisms of action include:

-

Induction of Apoptosis: Isoimperatorin induces programmed cell death by modulating the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.

-

Cell Cycle Arrest: It can arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

-

Inhibition of c-Myc/SIRT1 Signaling: Isoimperatorin has been shown to suppress the c-Myc/SIRT1 signaling axis, which is crucial for the survival and proliferation of certain cancer cells.

-

Suppression of Angiogenesis: It inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is essential for tumor growth and metastasis.

Diagram 2. Anticancer mechanisms of Isoimperatorin.

Neuroprotective Effects

Isoimperatorin has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It is reported to modulate the Nrf2 and MAPK signaling pathways, which are critical in the cellular defense against oxidative damage.

Experimental Protocols

Extraction and Isolation of Isoimperatorin

The following is a generalized protocol based on high-speed counter-current chromatography (HSCCC), a common method for isolating isoimperatorin from plant sources like Angelica dahurica.

5.1.1 Crude Extraction

-

Air-dry and pulverize the plant material (e.g., roots of Angelica dahurica).

-

Reflux the powdered material with 95% ethanol (e.g., 1:10 w/v) at 100°C for 2 hours. Repeat the extraction process.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

5.1.2 High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system is n-hexane-ethyl acetate-methanol-water. The optimal volume ratio (e.g., 1:1:1:1 or 5:5:4.5:5.5) should be determined empirically.

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Rotate the apparatus at a high speed (e.g., 800 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

-

Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions based on the chromatogram peaks.

-

-

Purity Analysis: Analyze the collected fractions corresponding to isoimperatorin for purity using High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: Confirm the identity of the purified compound using Mass Spectrometry and NMR.

Diagram 3. Workflow for the extraction and isolation of Isoimperatorin.

Cell Viability (MTT) Assay

This protocol outlines the general steps for assessing the effect of isoimperatorin on the viability of cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell line (e.g., BGC-823 human gastric cancer cells) in a 96-well plate at a density of 1x10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of isoimperatorin (e.g., 0.025, 0.05, 0.10, 0.15, and 0.2 mM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol describes a general procedure to analyze the effect of isoimperatorin on protein expression in signaling pathways.

-

Cell Lysis: Treat cells with isoimperatorin as described for the desired experiment. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Isoimperatorin is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection makes it a valuable candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute studies aimed at exploring the full therapeutic potential of isoimperatorin.

References

- 1. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]